Thioacetic acid
Overview
Description
Thioacetic acid is a chemical compound that has been the subject of various studies due to its versatile reactivity and utility in organic synthesis. It is a thioacid, which means it contains a sulfur atom in place of the usual oxygen atom found in carboxylic acids. This unique feature imparts different chemical properties and reactivity patterns compared to its oxygen-containing counterparts.
Synthesis Analysis
The synthesis of thioacetic acid and its derivatives has been explored in several studies. For instance, the enantioselective addition of thioacetic acid to nitroalkenes has been achieved using a sulfinyl urea organocatalyst, which is useful for preparing chiral 1,2-aminothiol derivatives, including the antifungal drug sulconazole . Additionally, thioacetic acid has been used in the Michael addition to alpha,beta-unsaturated aldehydes under alkaline conditions, leading to the formation of 3-(acetylthio)-2-alkyl alkanals . Moreover, thioacetic acid, in combination with NaSH, has been employed to convert carboxylic acids into corresponding thioacids, which are then utilized in peptide synthesis .
Molecular Structure Analysis
The molecular structure of thioacetic acid has been investigated using electron diffraction, revealing interatomic distances and angles that suggest little resonance interaction between bonds. The molecule's structure includes a C=O bond, a C-S bond, and a C-C bond, with specific bond angles that define its geometry .
Chemical Reactions Analysis
Thioacetic acid participates in various chemical reactions due to its thioacid functionality. It has been shown to undergo 1,4-addition to alpha,beta-unsaturated carbonyl compounds, generating metastable enols that can tautomerize at ambient temperature . The addition of thioacetic acid to unsaturated compounds is reversible and exhibits stereoselectivity, which is influenced by solvent polarity . Furthermore, thioacetic acid can undergo sulfidization on gold surfaces, demonstrating the impact of functional groups on the stability of S-C and S-Au bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thioacetic acid and its derivatives have been characterized in various studies. For example, the internal rotation barrier of the CH3 group in thioacetic acid is highly dependent on its conformation, with significant differences observed between the syn and anti conformers . The compound's adsorption on gold surfaces has been studied, revealing insights into film quality, bonding, and morphology, as well as the effects of hydrogen bonding and reorientation upon deprotonation . Additionally, the luminescent properties of metal-organic frameworks based on thioacetic acid derivatives have been explored, highlighting their potential applications in photoluminescent materials .
Scientific Research Applications
Molecular Structure Analysis
Thioacetic acid has been a subject of structural analysis using electron diffraction methods. Studies have detailed its molecular structure, including interatomic distances and bond angles, contributing significantly to our understanding of its chemical properties (Gordy, 1946).
Pharmacological Research
Thioacetic acid derivatives have been investigated for their pharmacological properties. Notably, research has explored the hypoglycemic activity of certain thioacetic acid derivatives, highlighting their potential in diabetes treatment (Romanenko et al., 2018). Another study emphasized the broad-ranging pharmacological activities of heterocycle-thioacetic acid motifs, considering them as "privileged scaffolds" in drug discovery (Song, Zhan, & Liu, 2013).
Origin of Life and Early Cellular Evolution
Thioacetic acid's role in early life forms has been a topic of interest. Studies suggest that methyl thioacetate, a related compound, might have been central to the origin of life and early cellular evolution, with its stability in hydrophobic environments being a key factor (Todd & House, 2014).
Organic Chemistry and Synthesis
In the field of organic chemistry, thioacetic acid is used in various syntheses. For instance, its enantioselective addition to nitroalkenes has been studied for producing chiral compounds, including antifungal drugs (Kimmel, Robak, & Ellman, 2009). Also, its involvement in organocatalytic reactions for synthesizing biologically active molecules has been documented (Unhale, Rana, & Singh, 2013).
Energy Storage in Prebiotic Conditions
The role of thioacetic acid in early energy storage has been hypothesized, with studies suggesting that its derivatives might have played a critical role in the energy currency of early life forms (Todd & House, 2014).
Antioxidant Properties
Research has examined the antioxidant properties of thioacetic acid derivatives, particularly in the context of free radical peroxidation in various diseases (Kagan et al., 1992).
Thermochemical Studies
Thioacetic acid and its derivatives have been the focus of thermochemical studies, elucidating their stabilities and reactivities, which are crucial for applications in drug design and materials science (Roux et al., 2007).
Safety And Hazards
Future Directions
Thioacetic acid has been used as a thiol group in the synthesis of organic compounds such as rubber chemicals, curing agents, cross-linking agents, metallurgical agent, pesticides, pharmaceuticals . A new approach to reduce polysaccharide azides directly to acetamides using thioacetic acid, with high conversion, without going through the free amine intermediate has been reported . This is new to polysaccharide chemistry and cannot be achieved by any current method .
properties
IUPAC Name |
ethanethioic S-acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4OS | |
Record name | THIOACETIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4627 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt) | |
Record name | Thioacetic acid | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5060142 | |
Record name | Ethanethioic acid | |
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Molecular Weight |
76.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma | |
Record name | THIOACETIC ACID | |
Source | CAMEO Chemicals | |
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Record name | Ethanethioic acid | |
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Record name | Potassium thioacetate | |
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Record name | Thioacetic acid | |
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Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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Boiling Point |
88.00 °C. @ 760.00 mm Hg | |
Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water, diethyl ether and acetone, Soluble (in ethanol) | |
Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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Density |
1.063-1.067 | |
Record name | Thioacetic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
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Product Name |
Thioacetic acid | |
CAS RN |
507-09-5, 10387-40-3 | |
Record name | THIOACETIC ACID | |
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Record name | Thioacetic acid | |
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Record name | Thioacetic acid | |
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Record name | Ethanethioic acid | |
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Record name | Ethanethioic acid | |
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Record name | Thioacetic acid | |
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Record name | Potassium thioacetate | |
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Record name | THIOACETIC ACID | |
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Record name | Ethanethioic acid | |
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Melting Point |
17 °C | |
Record name | Ethanethioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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